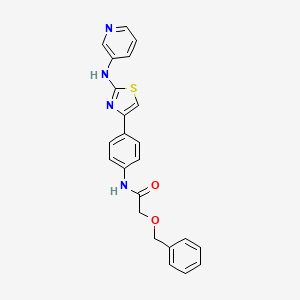

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-phenylmethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c28-22(15-29-14-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)21-16-30-23(27-21)26-20-7-4-12-24-13-20/h1-13,16H,14-15H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOWEOCIFMYKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.

Introduction of the pyridinylamino group: This step involves the coupling of a pyridine derivative with an amine group, often using a coupling reagent such as EDCI or DCC.

Construction of the thiazolylphenylacetamide core: This is typically done through a multi-step process involving the formation of a thiazole ring followed by its attachment to a phenylacetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ primarily in substituents on the thiazole ring or the acetamide-linked aryl group. Key comparisons include:

Table 1: Structural Features of Analogous Compounds

Physicochemical Properties

- Molecular Weight & LogP : The target compound’s molecular weight (~435 g/mol) is comparable to analogs like 9c () but higher than 9d (methylphenyl substituent, ~400 g/mol). The benzyloxy group likely increases logP relative to compounds with polar substituents (e.g., 9b’s fluorophenyl group) .

- Solubility: Pyridin-3-ylamino’s basicity may improve aqueous solubility compared to non-polar aryl groups (e.g., 9a’s phenyl or 9c’s bromophenyl) .

Biological Activity

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a compound that belongs to a class of molecules known for their potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₄O₂S. The compound features a thiazole ring, a pyridine moiety, and an acetamide functional group, contributing to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and pyridine rings have shown significant antibacterial properties. For instance, derivatives with these moieties have demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus .

- Cholinesterase Inhibition : The compound may function as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, which is crucial in the treatment of Alzheimer's disease (AD). Inhibition of these enzymes increases acetylcholine levels in the brain, potentially improving cognitive functions .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiazole derivatives reported that compounds similar to this compound exhibited potent activity against various bacterial strains. The following table summarizes relevant findings:

| Compound Name | MIC (μg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| Compound A | 3.125 | Staphylococcus aureus | |

| Compound B | 12.5 | Escherichia coli | |

| Compound C | 0.25 | Control (Isoniazid) |

Cholinesterase Inhibition

Inhibitors targeting AChE and BChE are being explored for AD treatment. The dual inhibition strategy is promising as it addresses cholinergic deficits commonly seen in AD patients. The following table outlines the effects of various inhibitors:

| Inhibitor Name | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|

| Galantamine | 40 | 20 | |

| Donepezil | 50 | 15 | |

| Test Compound | TBD | TBD | Current Study |

Case Studies

- Alzheimer's Disease : A recent study highlighted the role of dual AChE and BChE inhibitors in managing symptoms of AD. Compounds with structural similarities to this compound were evaluated for their efficacy in increasing acetylcholine levels and reducing amyloid-beta aggregation .

- Antibacterial Efficacy : Another investigation into thiazole derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications to the benzyloxy and thiazole components could enhance antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce benzyloxy groups (e.g., using pyridinemethanol derivatives) .

- Cyclization to form the thiazole core, often requiring controlled temperatures (e.g., 60–80°C) and solvents like ethanol or DMF .

- Coupling reactions to link the pyridin-3-ylamino group to the thiazole ring, using condensing agents such as EDCI or DCC .

- Yield optimization depends on solvent choice (polar aprotic solvents enhance reactivity) and catalyst systems (e.g., triethylamine for acid scavenging) .

- Critical Factors : Reaction time and temperature must be tightly controlled to avoid side products like over-oxidized intermediates .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and benzyloxy groups, with aromatic proton signals typically appearing at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₁N₃O₂S) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Thin-Layer Chromatography (TLC) : Used for real-time monitoring of reaction progress .

Advanced Research Questions

Q. How do structural modifications in the thiazole and pyridine moieties affect the compound’s biological activity?

- Methodological Answer :

- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position of thiazole enhances binding to kinase targets (e.g., EGFR), as shown in IC₅₀ comparisons .

- Pyridine Substitutions : Methyl or fluoro groups at the pyridine 3-position improve solubility and bioavailability, as demonstrated in pharmacokinetic studies .

- Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) predicts that bulkier substituents on the benzyloxy group reduce steric hindrance in hydrophobic binding pockets .

Q. What methodologies are employed to resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .

- Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔG, ΔH) .

- Meta-Analysis : Cross-reference data from cell-based assays (e.g., IC₅₀ in MCF-7 cells) and in vivo models to identify outliers due to metabolic instability .

Q. What in silico and experimental approaches are used to study target binding interactions?

- Methodological Answer :

- Molecular Dynamics Simulations : GROMACS simulations analyze stability of the compound in the ATP-binding pocket of kinases over 100-ns trajectories .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., CDK2) reveals hydrogen-bonding interactions between the acetamide carbonyl and Lys89 .

- Competitive Binding Assays : Fluorescence polarization assays using FITC-labeled ATP quantify displacement efficiency .

Q. How do solvent choice and catalyst systems impact the scalability of the synthesis process?

- Methodological Answer :

- Solvent Effects : DMF improves solubility of intermediates but requires strict temperature control (<50°C) to avoid decomposition . Ethanol is preferred for greener synthesis but may lower yields in coupling steps .

- Catalyst Optimization : Palladium catalysts (e.g., Pd/C) in hydrogenation steps reduce nitro groups to amines with >90% efficiency, but residual metal contamination must be removed via chelation .

- Scalability Challenges : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h for cyclization steps) but requires specialized equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.